(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Overview
Description
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a derivative of tetrahydroquinoline, featuring a hydroxymethyl group attached to the second carbon of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas . Another approach involves the reduction of 2-quinolinecarboxaldehyde using sodium borohydride in methanol, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions, optimized for higher yields and purity. The choice of catalyst and reaction conditions would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Quinolinecarboxaldehyde or 2-quinolinecarboxylic acid.
Reduction: 2-Methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Research is ongoing into its potential as a pharmacophore in drug development, particularly for neurodegenerative diseases and infections
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol is not fully understood. it is believed to interact with biological targets through its hydroxymethyl group, which can form hydrogen bonds with enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Quinolinecarboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different reactivity.
2-Quinolinecarboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties
Uniqueness
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is unique due to its hydroxymethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDYZRIUFBMUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567587 | |
Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40971-36-6 | |
Record name | 2-Hydroxymethyl-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40971-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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